molecular formula C22H14FIN2O3 B11482827 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide

Cat. No.: B11482827
M. Wt: 500.3 g/mol
InChI Key: URWQUDCBBQRXHD-UHFFFAOYSA-N
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Description

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide group, a fluorophenyl group, and an iodinated benzamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide typically involves multiple steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Introduction of the Fluorophenyl Group: The phthalimide is then reacted with 4-fluoroaniline under appropriate conditions to introduce the fluorophenyl group.

    Iodination of Benzamide: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated benzamide moiety.

    Reduction: Reduction reactions can target the phthalimide group, converting it to a more reduced form.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzamide derivatives, while reduction can produce reduced phthalimide compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its structure suggests it may have applications in drug development, particularly for targeting specific molecular pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The phthalimide group can bind to proteins and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the iodinated benzamide moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
  • 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
  • 3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

What sets 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide apart from similar compounds is its combination of a phthalimide group, a fluorophenyl group, and an iodinated benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14FIN2O3

Molecular Weight

500.3 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-iodobenzamide

InChI

InChI=1S/C22H14FIN2O3/c23-14-6-8-15(9-7-14)25-20(27)18-11-13(5-10-19(18)24)12-26-21(28)16-3-1-2-4-17(16)22(26)29/h1-11H,12H2,(H,25,27)

InChI Key

URWQUDCBBQRXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)I)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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